molecular formula C8H9NO2S B13610088 2-(4-Nitrophenyl)ethane-1-thiol

2-(4-Nitrophenyl)ethane-1-thiol

Cat. No.: B13610088
M. Wt: 183.23 g/mol
InChI Key: KVLMFNMBVCSSQT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)ethane-1-thiol is an organic compound characterized by the presence of a nitrophenyl group attached to an ethane-1-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)ethane-1-thiol typically involves the reaction of 4-nitrobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Nitrophenyl)ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-(4-nitrophenyl)ethanethiol

InChI

InChI=1S/C8H9NO2S/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2

InChI Key

KVLMFNMBVCSSQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS)[N+](=O)[O-]

Origin of Product

United States

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